

# Spectroscopic Showdown: Unambiguous Structural Confirmation of 1-Methylcyclobutan-1-ol

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## Compound of Interest

Compound Name: 1-methylcyclobutan-1-ol

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## A Comparative Guide to the Spectroscopic Elucidation of a Strained Tertiary Alcohol

In the realm of synthetic chemistry and drug discovery, the precise structural confirmation of novel or synthesized molecules is paramount. This guide provides a comprehensive comparison of the spectroscopic data used to unequivocally identify **1-methylcyclobutan-1-ol**, a strained tertiary alcohol. By juxtaposing its spectral characteristics with those of two structurally related alternatives, 1-methylcyclopentan-1-ol and cyclopentanol, this document serves as a practical resource for researchers, scientists, and professionals in drug development. The supporting experimental data, presented in clear tabular format, and detailed methodologies offer a robust framework for structural verification.

## Spectroscopic Data Comparison

The structural nuances of **1-methylcyclobutan-1-ol** are best revealed through a multi-faceted spectroscopic approach, primarily relying on Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy ( $^1\text{H}$  and  $^{13}\text{C}$ ), and Mass Spectrometry (MS).

## Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational frequencies of functional groups within a molecule. For **1-methylcyclobutan-1-ol** and its analogues, the characteristic broad O-H stretch of the alcohol group is a key diagnostic feature.

Functional Group	Vibrational Mode	1-Methylcyclobutan-1-ol (cm <sup>-1</sup> )	1-Methylcyclopentan-1-ol (cm <sup>-1</sup> )	Cyclopentanol (cm <sup>-1</sup> )
O-H	Stretching (broad)	~3400	~3400	~3357[1]
C-H (sp <sup>3</sup> )	Stretching	~2980, ~2870	~2960, ~2870	3000-2840[1]
C-O	Stretching	~1130	~1150	~1078[1]

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (<sup>1</sup>H) and carbon (<sup>13</sup>C) atoms, offering a fingerprint of the molecular structure.

### <sup>1</sup>H NMR Spectroscopy

The <sup>1</sup>H NMR spectrum of **1-methylcyclobutan-1-ol** is characterized by multiplets for the cyclobutane ring protons and a singlet for the methyl group.

Assignment	1-Methylcyclobutan-1-ol (δ ppm)	1-Methylcyclopentan-1-ol (δ ppm)	Cyclopentanol (δ ppm)
-OH	Variable	Variable	~4.8 (broad singlet)[2]
-CH <sub>3</sub>	1.39 (t, J=0.8 Hz)	~1.5	-
Ring CH <sub>2</sub>	2.17 - 1.97 (m), 1.90 - 1.67 (m), 1.61 - 1.47 (m)	~1.7 - 1.5	1.8 - 1.5 (multiplets)[2]
Ring CH	-	-	~4.32 (quintet)[2]

### <sup>13</sup>C NMR Spectroscopy

The <sup>13</sup>C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environment.

Assignment	1-Methylcyclobutan-1-ol ( $\delta$ ppm)	1-Methylcyclopentan-1-ol ( $\delta$ ppm)	Cyclopentanol ( $\delta$ ppm)
C-OH	~70	~83	~74
-CH <sub>3</sub>	~30	~29	-
Ring CH <sub>2</sub>	~35, ~13	~42, ~24	~35, ~24

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization.

Ion	1-Methylcyclobutan-1-ol (m/z)	1-Methylcyclopentan-1-ol (m/z)	Cyclopentanol (m/z)
[M] <sup>+</sup>	86	100	86[3][4]
[M-CH <sub>3</sub> ] <sup>+</sup>	71	85	-
[M-H <sub>2</sub> O] <sup>+</sup>	68	82	68
Base Peak	71	85	57[4]

## Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed.

### Infrared (IR) Spectroscopy (Neat Liquid)

A drop of the neat liquid sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.[5] The plates are then mounted in the sample holder of an FTIR spectrometer, and the spectrum is recorded. After analysis, the plates are cleaned with an appropriate solvent (e.g., acetone or isopropanol) and dried.[6]

## Nuclear Magnetic Resonance (NMR) Spectroscopy

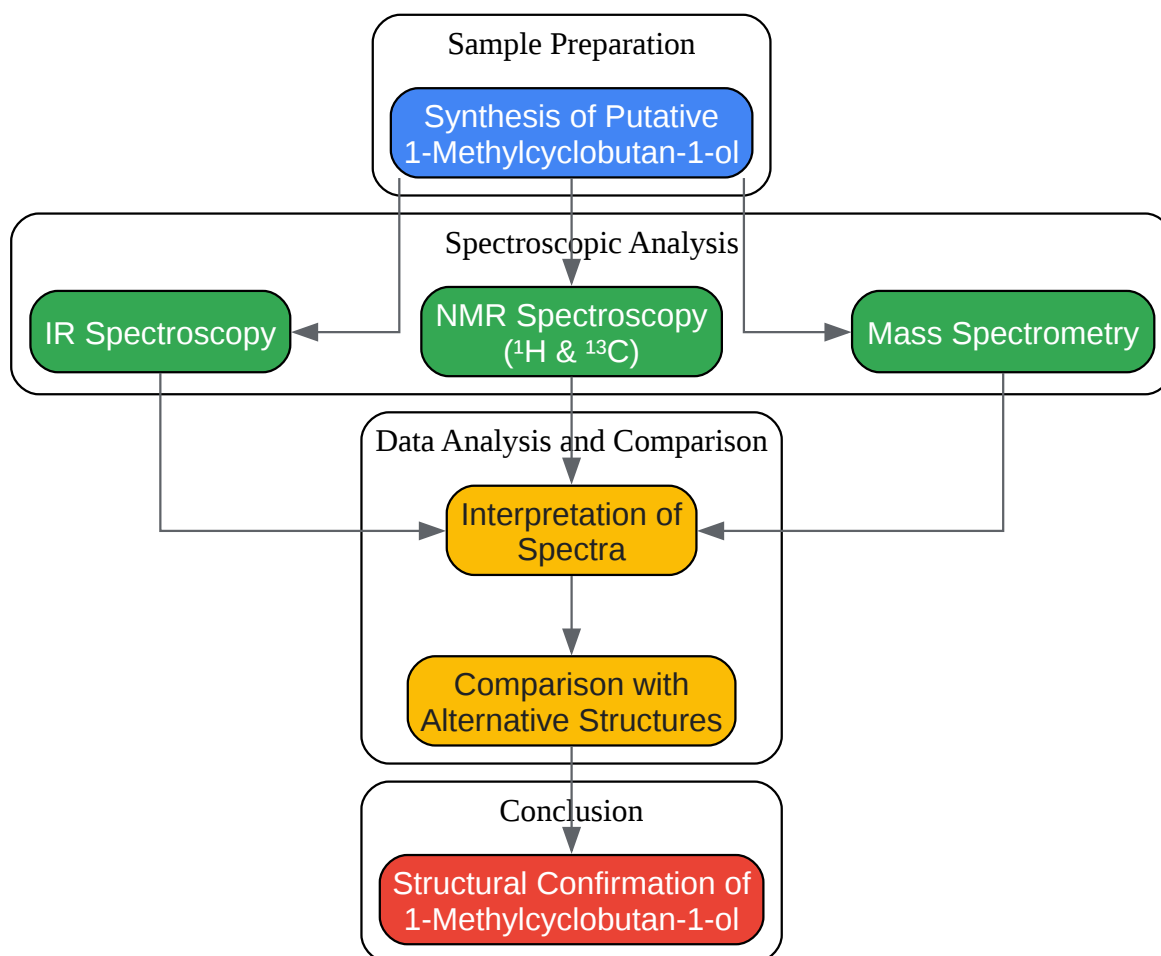
A sample of the compound (typically 5-20 mg for  $^1\text{H}$  NMR, 20-50 mg for  $^{13}\text{C}$  NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ) in an NMR tube.<sup>[7]</sup> A small amount of a reference standard, such as tetramethylsilane (TMS), may be added. The tube is placed in the NMR spectrometer, and the magnetic field is shimmed to achieve homogeneity. The appropriate pulse sequence is then applied to acquire the  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra.<sup>[7]</sup>

## Mass Spectrometry (Electron Ionization)

A small amount of the volatile liquid sample is introduced into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS). In the ion source, the sample is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.<sup>[8][9]</sup> The resulting ions are then accelerated and separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer.

## Workflow for Structural Confirmation

The logical flow for the structural confirmation of **1-methylcyclobutan-1-ol** using the described spectroscopic techniques is illustrated in the following diagram.



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Caption: Workflow for the structural confirmation of **1-methylcyclobutan-1-ol**.

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